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Compound of Interest

Compound Name: H-DL-Phe-OtBu.HCl

Cat. No.: B6355115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

(NMR, IR, MS) for DL-Phenylalanine tert-butyl ester hydrochloride (H-DL-Phe-OtBu.HCl). Due

to the limited availability of specific experimental data for the racemic mixture, this document

outlines the anticipated spectral characteristics based on data from its L-enantiomer and similar

amino acid derivatives. It also includes detailed experimental protocols for acquiring and

interpreting this data, serving as a valuable resource for researchers in peptide synthesis and

drug development.

Chemical Structure and Properties
H-DL-Phe-OtBu.HCl is the hydrochloride salt of the tert-butyl ester of DL-phenylalanine. The

tert-butyl ester group serves as a protecting group for the carboxylic acid functionality,

preventing its participation in undesired side reactions during peptide synthesis. The

hydrochloride salt improves the compound's stability and solubility in certain solvents.

Molecular Formula: C₁₃H₂₀ClNO₂ Molecular Weight: 257.76 g/mol Appearance: White to off-

white solid.[1]

Spectroscopic Data
The following tables summarize the expected spectroscopic data for H-DL-Phe-OtBu.HCl.
These values are predicted based on the analysis of L-phenylalanine and other amino acid
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esters.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30 - 7.45 m 5H
Aromatic protons

(C₆H₅)

~4.1 - 4.2 t 1H α-proton (CH)

~3.1 - 3.3 d 2H β-protons (CH₂)

~1.45 s 9H
tert-butyl protons

(C(CH₃)₃)

~8.5 - 9.0 br s 3H
Ammonium protons

(NH₃⁺)

Note: The chemical shifts are referenced to a standard internal solvent peak. The broad singlet

for the ammonium protons may exchange with deuterium in solvents like D₂O, leading to its

disappearance.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~169 - 171 Carbonyl carbon (C=O)

~135 - 137 Aromatic quaternary carbon

~128 - 130 Aromatic CH carbons

~83 - 85 Quaternary carbon of tert-butyl group (C(CH₃)₃)

~54 - 56 α-carbon (CH)

~37 - 39 β-carbon (CH₂)

~27 - 29 Methyl carbons of tert-butyl group (C(CH₃)₃)
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Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 2800 Strong, broad N-H stretch of NH₃⁺

~3030 Medium Aromatic C-H stretch

~2980, 2940 Medium Aliphatic C-H stretch

~1740 Strong C=O stretch of the ester

~1600, 1495, 1455 Medium to weak
Aromatic C=C skeletal

vibrations

~1250, 1150 Strong C-O stretch of the ester

~740, 700 Strong
Aromatic C-H out-of-plane

bending

Note: The IR spectrum of the DL-racemic mixture may show differences in the fingerprint

region (below 1500 cm⁻¹) compared to the pure L- or D-enantiomers due to differences in

crystal lattice packing.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z Assignment

222.15 [M+H]⁺ (protonated molecule, free base)

166.08 [M+H - C₄H₈]⁺ (loss of isobutylene)

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
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Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of H-DL-Phe-OtBu.HCl in 0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and 16-32 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

Integrate the signals and determine the chemical shifts relative to TMS.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation

delay of 2-5 seconds, and 1024 or more scans.

Process the data similarly to the ¹H NMR spectrum.

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.
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Record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The data is presented as a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

3.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile/water.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode.

Typical ESI conditions: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and a source

temperature of 100-150 °C.

The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

Mandatory Visualizations
4.1 Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent

spectroscopic characterization of H-DL-Phe-OtBu.HCl.
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Figure 1: Synthesis and Characterization Workflow
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Caption: Synthesis and Characterization Workflow for H-DL-Phe-OtBu.HCl.
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4.2 Logical Relationship of Spectroscopic Data

This diagram illustrates the logical connection between the different spectroscopic techniques

and the structural information they provide for H-DL-Phe-OtBu.HCl.

Figure 2: Interrelation of Spectroscopic Data
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Caption: Interrelation of Spectroscopic Data for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6355115#spectroscopic-data-nmr-ir-ms-for-h-dl-phe-
otbu-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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